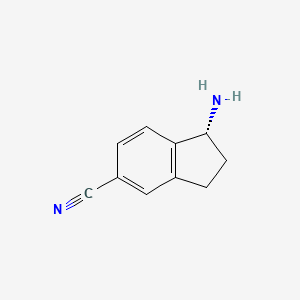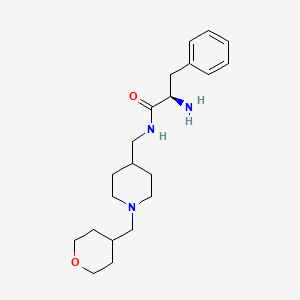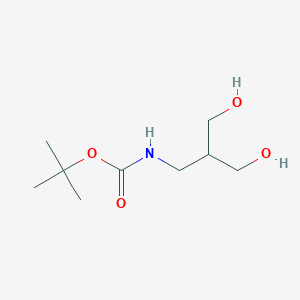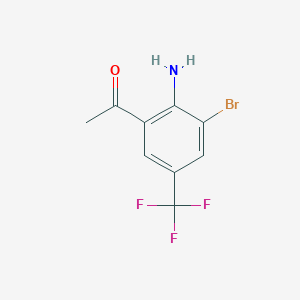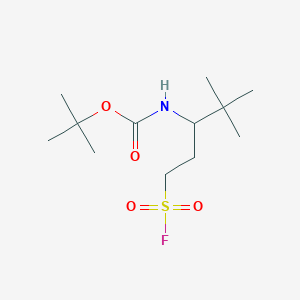
tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate is a chemical compound that features a tert-butyl carbamate group, a fluorosulfonyl group, and a dimethylpentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate typically involves the protection of an amino group using a tert-butyl carbamate (Boc) group. The process often starts with the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The fluorosulfonyl group can be introduced through a subsequent reaction with a fluorosulfonylating agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorosulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted carbamates or sulfonamides.
Scientific Research Applications
tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Potential use in drug development as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate involves the cleavage of the Boc group under acidic conditions, releasing the free amine. The fluorosulfonyl group can participate in various chemical reactions, acting as an electrophile in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl carbanilate: Another carbamate derivative with different substituents.
Uniqueness
tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with specific properties .
Properties
Molecular Formula |
C12H24FNO4S |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl N-(1-fluorosulfonyl-4,4-dimethylpentan-3-yl)carbamate |
InChI |
InChI=1S/C12H24FNO4S/c1-11(2,3)9(7-8-19(13,16)17)14-10(15)18-12(4,5)6/h9H,7-8H2,1-6H3,(H,14,15) |
InChI Key |
VWZHLXLZXYBSEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCS(=O)(=O)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,14-bis(2-ethylhexoxy)-9,12,21,24-tetrathia-5,17-diazaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B12949428.png)




![5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12949441.png)


